molecular formula C6H8BrNO2 B1282867 1-(2-Bromoethyl)pyrrolidine-2,5-dione CAS No. 55943-72-1

1-(2-Bromoethyl)pyrrolidine-2,5-dione

Cat. No. B1282867
CAS RN: 55943-72-1
M. Wt: 206.04 g/mol
InChI Key: AXYDHHRUFSOIAB-UHFFFAOYSA-N
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Description

The compound 1-(2-Bromoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a lactam structure with a bromine atom attached to the ethyl side chain. This structure is a key intermediate in the synthesis of various substituted pyrrole derivatives, which are important in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those related to 1-(2-Bromoethyl)pyrrolidine-2,5-dione, can be achieved through several methods. For instance, 3,5-disubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which proceeds through the formation of a (2-pyridyl)methylimine intermediate . Additionally, 1,2,3,5-tetrasubstituted pyrroles can be obtained from 2-(2-bromoallyl)-1,3-dicarbonyl compounds through base-promoted cyclization . These methods highlight the versatility of bromine-containing pyrrolidine-2,5-diones in constructing complex pyrrole frameworks.

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)pyrrolidine-2,5-dione is characterized by the presence of a five-membered lactam ring and a bromine atom, which is a significant functional group that can participate in various chemical reactions. The bromine atom provides a site for further functionalization and cross-coupling reactions, which are essential in the synthesis of more complex molecules.

Chemical Reactions Analysis

Bromine-containing pyrrolidine-2,5-diones are reactive intermediates that can undergo a variety of chemical transformations. For example, β-bromo-α,β-unsaturated carboxylic acids can be cyclized with 2,2-dimethylhydrazine to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones under palladium catalysis . Similarly, phosphorus bromide (PBr3) can mediate the [5 + 1] annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals to access substituted pyridine-2,6(1H,3H)-diones . These reactions demonstrate the reactivity of bromine in facilitating cyclization and annulation processes.

Physical and Chemical Properties Analysis

The physical properties of bromine-substituted pyrrolidine-2,5-diones, such as solubility, can be influenced by the presence of the bromine atom. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound structurally similar to 1-(2-Bromoethyl)pyrrolidine-2,5-dione, has been studied in various solvents, showing increased solubility with temperature and solvent polarity . These properties are crucial for the practical application of these compounds in synthesis and formulation.

Scientific Research Applications

Corrosion Inhibition

1-(2-Bromoethyl)pyrrolidine-2,5-dione derivatives, specifically 1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitive action against the corrosion of carbon steel in acidic environments. These compounds, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good corrosion inhibition properties for carbon steel in hydrochloric acid, with their efficiency increasing with concentration. These inhibitors are classified as mixed-type and are believed to adhere to the steel surface primarily through a chemisorption process (Zarrouk et al., 2015).

Organic Synthesis and Chemical Reactions

Studies on pyrrolidine-2,5-dione have highlighted its utility in organic synthesis. For instance, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored. This transformation is significant in understanding the properties of pyrrolidine-2,5-diones and maleimides, which are vital scaffolds in many organic substances (Yan et al., 2018).

Vibrational Analysis and Electronic Structure

The compound 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been analyzed for its antioxidant activity. Using various spectroscopic methods, its vibrational analysis, electronic structure, and thermodynamic properties have been elucidated. This research is crucial for understanding the structural and electronic aspects of such compounds, which can impact their chemical and biological activities (Boobalan et al., 2014).

Solubility and Solvent Effects

The solubility of pyrrolidine-2,5-dione derivatives in various solvents has been studied, providing valuable data for their practical application in different chemical processes. Understanding the solubility behavior of these compounds in a range of solvents is essential for their effective utilization in chemical synthesis and industrial applications (Li et al., 2019).

Luminescent Polymers

Pyrrolo[3,4-c]pyrrole-1,4-dione units, related to pyrrolidine-2,5-dione, have been incorporated into polymers, resulting in materials with strong fluorescence. These polymers exhibit potential for applications in areas like organic electronics due to their significant optical and electrochemical properties (Zhang & Tieke, 2008).

Future Directions

Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases. The future directions in the research of this compound could involve exploring its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

1-(2-bromoethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYDHHRUFSOIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543892
Record name 1-(2-Bromoethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)pyrrolidine-2,5-dione

CAS RN

55943-72-1
Record name 1-(2-Bromoethyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)pyrrolidine-2,5-dione
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Synthesis routes and methods I

Procedure details

9.9 g of succinimide and 50 ml of N,N-dimethylformamide were put into a 200-ml three-necked flask equipped with a stirrer and a thermometer. 14 g of potassium carbonate was added to the mixture. The admixture was then stirred at room temperature for 30 minutes. 39.6 g of 1,2-dibromoethane was added to the admixture. The admixture was allowed to react at a temperature of 40° to 50° C. for 2 hours. The reaction mixture was poured into water. The aqueous mixture was then extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was crystallized with hexane. The resulting crystal was filtered off and then air-dried. Yield: 16.7 g (81%); m.p. 55° to 56° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

49.5 g of succinamide was dissolved in 750 ml of 2-butanone under heating. 187.9 g of dibromoethane and 138 g of anhydrous potassium carbonate were added to the solution and the mixture was heated under reflux for 9.5 h.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
187.9 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of dihydro-furan-2,5-dione (396 mg, 4.00 mmol) and 1,2-dibromo-ethane (1.50 g, 8.00 mmol) in CH3CN (20 ml) was added K2CO3 (829 mg, 6.00 mmol) at room temperature. The mixture was stirred at reflux overnight and the solvent was evaporated. The mixture was diluted with EtOAc (150 mL), washed with water, sat. Na2CO3aq., brine, and dried over MgSO4. The solvent was evaporated to give 1-(2-bromo-ethyl)-pyrrolidine-2,5-dione that was used for next step without further purification (580 mg, 70.4%).
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
829 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(2-Bromoethyl)pyrrolidine-2,5-dione

Citations

For This Compound
1
Citations
塩﨑真 - 2012 - ir.library.osaka-u.ac.jp
本論第一章 Aggrecanase 阻害活性と選択性の改善第一節 リード化合物の創製・・・・・・・・・・・・・・6 第二節 リード化合物からの最適化・・・・・・・・・・・8 第三節 化合物の合成・・・・・・・・・・・・・・・・16 第二…
Number of citations: 0 ir.library.osaka-u.ac.jp

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